Ethyl 3-fluoro-2-nitrobenzoate
CAS No.: 163077-89-2
Cat. No.: VC21329862
Molecular Formula: C9H8FNO4
Molecular Weight: 213.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 163077-89-2 |
---|---|
Molecular Formula | C9H8FNO4 |
Molecular Weight | 213.16 g/mol |
IUPAC Name | ethyl 3-fluoro-2-nitrobenzoate |
Standard InChI | InChI=1S/C9H8FNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3 |
Standard InChI Key | GISOWGLYGNGJHV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-] |
Canonical SMILES | CCOC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Ethyl 3-fluoro-2-nitrobenzoate is identified by CAS number 163077-89-2 and has the IUPAC name "ethyl 3-fluoro-2-nitrobenzoate" . The compound is also known as 3-fluoro-2-nitrobenzoic acid ethyl ester in some contexts . Its molecular structure consists of a benzene ring substituted with a fluoro group, a nitro group, and an ethyl ester functional group arranged in a specific orientation.
Physical and Chemical Characteristics
The compound presents as a white powder under standard conditions and requires storage at temperatures between 2-8°C to maintain stability . Below is a comprehensive table outlining its key properties:
Property | Value |
---|---|
Molecular Formula | C₉H₈FNO₄ |
Molecular Weight | 213 Da |
LogP | 2.42 |
Heavy Atoms Count | 15 |
Rotatable Bond Count | 4 |
Number of Rings | 1 |
Carbon Bond Saturation (Fsp3) | 0.222 |
Polar Surface Area | 69 Ų |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
These structural characteristics contribute to the compound's reactivity profile and applications in chemical synthesis .
Synthesis and Preparation Methods
Industrial Production
According to patent information, the preparation of this compound involves precise temperature control. During processing, the molten product enriched in 3-fluoro-2-nitrobenzoic acid ethyl ester begins to drip at approximately 34°C. When the temperature reaches 44.5°C, about 25% of the feed material is processed . This demonstrates the importance of thermal regulation in the industrial preparation process.
Applications and Research Utility
Ethyl 3-fluoro-2-nitrobenzoate serves primarily as a scientific research tool and synthetic intermediate . Its applications extend to multiple domains:
Synthetic Applications
The compound functions as a valuable building block in organic synthesis pathways. The presence of both fluoro and nitro groups on the aromatic ring provides reactive sites for further chemical transformations, making it useful in the preparation of more complex molecules.
Pharmaceutical Relevance
As a fluorinated aromatic compound, Ethyl 3-fluoro-2-nitrobenzoate shares characteristics with a class of molecules known for exhibiting various biological activities, including potential antibacterial properties. The specific positioning of functional groups on the benzene ring can significantly influence its biological activity profile compared to structural isomers such as Ethyl 4-fluoro-2-nitrobenzoate.
Supplier | Lead Time | Ships From | Purity | Pack Size | Price ($) |
---|---|---|---|---|---|
BLD Pharmatech Co., Limited | 1 day | United States | 95% | 250 mg | 5 |
Angene International Limited | 5 days | China | 98% | 100 mg | 8 |
Angene International Limited | 5 days | China | 98% | 250 mg | 11 |
Angene International Limited | 5 days | China | 98% | 500 mg | 20 |
Angene International Limited | 5 days | China | 98% | 1 g | 33 |
Angene International Limited | 5 days | China | 98% | 5 g | 153 |
ChemScene CN | 5 days | China | 98% | 1 g | 14 |
ChemScene CN | 5 days | China | 98% | 5 g | 68 |
ChemScene CN | 5 days | China | 98% | 10 g | 136 |
ChemScene LLC | 5 days | United States | 98% | 1 g | 14 |
ChemScene LLC | 5 days | United States | 98% | 5 g | 68 |
Key Organics Limited (BIONET) | 10 days | United Kingdom | 95% | 250 mg | 153 |
This diverse availability indicates a well-established supply chain for research quantities of the compound .
Comparative Analysis with Related Compounds
A comparative examination of Ethyl 3-fluoro-2-nitrobenzoate with its positional isomer, Ethyl 4-fluoro-2-nitrobenzoate (CAS: 1072207-10-3), reveals subtle but significant differences. While both share the same molecular formula (C₉H₈FNO₄) and similar molecular weights, the position of the fluoro group on the aromatic ring differs, which can substantially affect reactivity patterns, physical properties, and potential applications.
Property Comparison
Property | Ethyl 3-fluoro-2-nitrobenzoate | Ethyl 4-fluoro-2-nitrobenzoate |
---|---|---|
CAS Number | 163077-89-2 | 1072207-10-3 |
Position of Fluoro Group | 3-position | 4-position |
Molecular Weight | 213 Da | 213.16 g/mol |
LogP | 2.42 | 2.4338 |
Polar Surface Area | 69 Ų | 72.12 Ų |
The different substitution patterns between these compounds can lead to distinct chemical behaviors, particularly in reactions where electronic effects of substituents play crucial roles .
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